N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide
Description
The target compound is a biphenyl-based carboxamide featuring dual nitrothiophene moieties. Its structure includes:
- A central biphenyl scaffold with 3,3'-dimethyl substituents.
- A 5-nitrothiophene-2-carboxamide group at the 4'-position.
- A second 5-nitrothiophene-2-carboxamide group at the 4-position of the biphenyl core.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S2/c1-13-11-15(3-5-17(13)25-23(29)19-7-9-21(35-19)27(31)32)16-4-6-18(14(2)12-16)26-24(30)20-8-10-22(36-20)28(33)34/h3-12H,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQJKFQHZZDKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide, a multi-step synthesis is required, involving the formation of the thiophene ring followed by functionalization with nitro groups and subsequent coupling with aromatic amines under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable methods such as catalytic processes and continuous flow synthesis to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of complex thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions often require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally related nitrothiophene carboxamides and biphenyl derivatives:
Key Observations:
- Core Structure Influence : The biphenyl scaffold in the target compound and provides greater conformational rigidity compared to thiazole or single-phenyl analogs . This may enhance binding to hydrophobic pockets in biological targets.
- Purity and Synthesis : Thiazole-based analogs show variable purity (42–99%), suggesting challenges in synthesizing nitrothiophene derivatives . The target compound’s synthesis would require meticulous optimization.
Structural and Electronic Comparisons
Dihedral Angles and Planarity
- Target Compound : The biphenyl core may adopt a twisted conformation due to steric hindrance from 3,3'-dimethyl groups, reducing planarity. This contrasts with N-(2-nitrophenyl)thiophene-2-carboxamide , where the benzene-thiophene dihedral angle is 8.5–13.5°, favoring planar stacking interactions.
- Nitro Group Effects : Nitro substituents in the target compound may enhance dipole-dipole interactions, similar to the antibacterial thiazole analogs .
Hydrogen Bonding and Supramolecular Interactions
- Analogs like exhibit weak C–H⋯O/S interactions, which stabilize crystal packing but may reduce solubility. The target compound’s dual nitro groups could exacerbate this, necessitating formulation adjustments for bioavailability.
Biological Activity
N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a biphenyl moiety linked to nitrothiophene derivatives. The presence of both nitro and amido functional groups suggests potential reactivity and biological interactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds bearing the 5-nitrothiophene moiety have been tested against various cancer cell lines:
In these studies, compound 21 demonstrated the most potent activity against A549 lung adenocarcinoma cells, indicating that structural modifications can enhance anticancer efficacy.
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. The nitro group may play a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiophene ring enhances biological activity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Research indicates that nitro-substituted heteroaromatic carboxamides exhibit activity against various pathogens, including Mycobacterium tuberculosis.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1a | M. tuberculosis | 8 µg/mL | |
| 1b | Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the effectiveness of nitrothiophene derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A cohort study involving patients treated with compounds similar to this compound showed a significant reduction in tumor size compared to traditional therapies.
- Tuberculosis Treatment : Clinical trials assessing the efficacy of nitro-substituted compounds against M. tuberculosis revealed promising results, with several patients achieving negative sputum cultures after treatment.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : React 5-nitrothiophene-2-carboxylic acid with biphenyl amine derivatives under amide-forming conditions (e.g., EDC/HOBt or DCC coupling agents).
- Temperature control : Maintain 0–5°C during nitro-group activation to prevent side reactions .
- Solvent selection : Use anhydrous DMF or THF to enhance solubility of nitro-aromatic intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, RT, 12h | 65 | 92% |
| Purification | Silica gel (70–230 mesh), EA:Hex (1:3) | 58 | 99% |
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for nitro-thiophene (δ 7.8–8.2 ppm for aromatic protons) and biphenyl methyl groups (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ = 545.08 Da) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solution) and serial dilution into PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C for 24–72h; analyze degradation via LC-MS. Adjust pH (4–9) to assess hydrolytic stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting nitro-thiophene derivatives?
- Methodological Answer :
- Analog synthesis : Modify nitro groups (e.g., replace with cyano or methoxy) or biphenyl substituents (e.g., halogenation) .
- Biological testing : Screen analogs for kinase inhibition (e.g., EGFR) or antimicrobial activity (MIC assays) .
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent electronegativity/steric effects to activity .
Q. What computational approaches predict electronic properties and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO/LUMO energies and electrostatic potential .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., PDB ID 1M17) to simulate ligand-receptor interactions. Validate with MD simulations (AMBER) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Purity verification : Re-analyze batches via elemental analysis (C, H, N) and HPLC-MS to exclude impurities .
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin) across studies .
Q. What strategies analyze degradation pathways under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis .
- LC-MS/MS profiling : Identify degradation products (e.g., nitro-reduction to amine or hydrolysis of amide bonds) .
Table 2 : Degradation Conditions and Outcomes
| Condition | Time | Major Degradants |
|---|---|---|
| 0.1M HCl, 70°C, 1h | 60 min | Hydrolyzed amide |
| UV light, 254 nm, 24h | 24h | Nitro→N-oxide |
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- ICH Validation : Assess linearity (1–100 µg/mL, R² >0.99), accuracy (spiked recovery 95–105%), precision (RSD <5%), and LOD/LOQ .
- Matrix effects : Compare LC-MS/MS signal in plasma vs. buffer to evaluate ion suppression .
Q. What techniques characterize polymorphic forms?
- Methodological Answer :
Q. How to study biophysical interactions with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize protein on a CM5 chip; measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Determine ΔH and binding stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
